
5-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)furan-2-carboxamide, also known as Br-HET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Study Overview
The research conducted by Prior et al. (2006) focused on identifying and characterizing metabolites of 5-(Hydroxymethyl)-2-furfural (a compound related to the chemical structure ) in human subjects following the consumption of dried plum juice or dried plums. The study found rapid metabolism of this compound to glycine conjugates and other metabolites, which were then excreted in the urine. The total urinary excretion of these metabolites accounted for a significant portion of the initial dose, indicating efficient metabolism and clearance from the body (Prior, Wu, & Gu, 2006).
Accumulation of Furanic Acids as Inhibitors of Drug Binding
Study Overview
Niwa et al. (1988) identified several furancarboxylic acids in uremic serum using gas chromatography-mass spectrometry. The study highlighted the accumulation of these acids, particularly 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, in chronic hemodialysis patients. The acids showed strong binding to plasma protein, suggesting potential interference with drug binding and distribution in the body. The inhibition of the binding of certain drugs to albumin by these accumulated acids was also documented, indicating significant implications for drug efficacy and safety in patients with kidney disease (Niwa, Takeda, Maeda, Shibata, & Tatematsu, 1988).
Odor Detection of Carboxylic Acids and Aroma Compounds
Study Overview
Miyazawa et al. (2009) explored the interaction and detection of mixtures of carboxylic acids (homologous to the chemical structure ) and other unrelated compounds. This research provided insights into how structural variations in carboxylic acids can influence their interaction with other compounds, potentially affecting the sensory perception of complex mixtures, including food and fragrance products (Miyazawa, Gallagher, Preti, & Wise, 2009).
Neurological Abnormalities and Furan Dicarboxylic Acid Accumulation
Study Overview
Costigan et al. (1996) investigated the relationship between plasma concentrations of a lipophilic furan dicarboxylic acid (structurally related to the compound of interest) and neurological abnormalities in patients with renal impairment. The study found that higher plasma concentrations of the acid were associated with increasing severity of neurological abnormalities, indicating a potential role of this compound in the neurological manifestations of renal disease (Costigan, Callaghan, & Lindup, 1996).
Mechanism of Action
Properties
IUPAC Name |
5-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c11-8-2-1-7(16-8)9(13)12-5-10(14)3-4-15-6-10/h1-2,14H,3-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXPUIJYMXRLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(O2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)
![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B3006605.png)

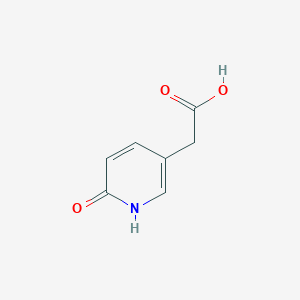
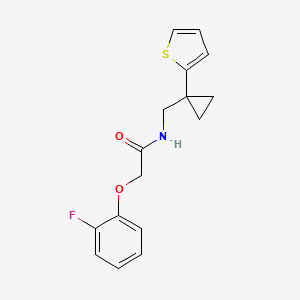
![2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B3006611.png)
![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3006612.png)
![N-(2-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B3006615.png)
![1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3006617.png)
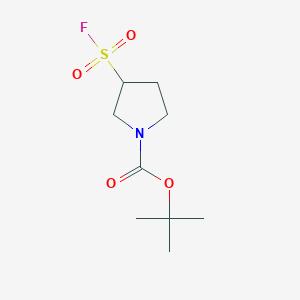

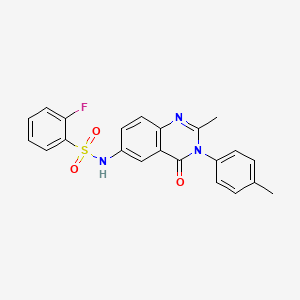
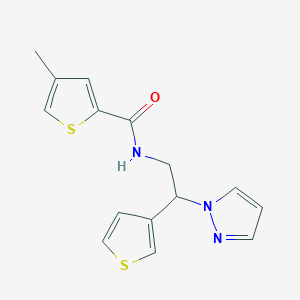
![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)
